Sodium 2-(pyrazin-2-yl)propanoate
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Description
Sodium 2-(pyrazin-2-yl)propanoate is a chemical compound . It is also known as SPP. The molecular formula of Sodium 2-(pyrazin-2-yl)propanoate is C7H9N2NaO2 .
Synthesis Analysis
The synthesis of Sodium 2-(pyrazin-2-yl)propanoate or similar compounds involves various chemical reactions. For instance, a study discusses the design and synthesis of three pyrazine-based small molecules . Another study presents a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of Sodium 2-(pyrazin-2-yl)propanoate consists of a sodium atom, two oxygen atoms, two nitrogen atoms, seven carbon atoms, and nine hydrogen atoms . The molecular weight of Sodium 2-(pyrazin-2-yl)propanoate is 176.15 .Physical And Chemical Properties Analysis
Sodium 2-(pyrazin-2-yl)propanoate has a molecular weight of 176.15 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Crystal Structure Analysis
Sodium 2-(pyrazin-2-yl)propanoate has been studied for its crystal structure properties. For instance, its role in the crystal structure of Warfarin sodium 2‐propanol solvate, where it contributes to the formation of infinite sheets in the crystal lattice, has been investigated. This study provides insights into the molecular interactions and arrangements in crystal structures involving sodium 2-(pyrazin-2-yl)propanoate (Sheth, Young, & Grant, 2002).
Fluorescent Probes for Protein Detection
Sodium 2-(pyrazin-2-yl)propanoate has applications in the development of fluorescent probes for protein detection. A notable example is its use in creating a sodium 3-((E)-2-((E)-3-(4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl)allylidene)quinolin-1(2H)-yl)propane-1-sulfonate probe. This probe exhibits strong fluorescence in the presence of bovine serum albumin (BSA), suggesting potential applications in high-sensitivity protein detection in scientific and medical fields (Suzuki & Yokoyama, 2012).
Antioxidant, Analgesic, and Anti-inflammatory Agent
Sodium 2-(pyrazin-2-yl)propanoate derivatives have been synthesized and evaluated for their antioxidant, analgesic, and anti-inflammatory activities. This research indicates potential applications of these compounds in pharmacology, particularly for their therapeutic properties (Nayak et al., 2014).
Synthesis of Heterocyclic Compounds
The compound is used as a precursor in the synthesis of various heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridine derivatives, highlighting its utility in the field of organic chemistry and drug development (Abdelhamid & Gomha, 2013).
Catalysis in Organic Synthesis
Sodium 2-(pyrazin-2-yl)propanoate plays a role in catalysis, particularly in the synthesis of organic compounds. For example, it has been involved in the synthesis of 2-amino-4H-pyran derivatives, demonstrating its significance in facilitating chemical reactions (Dekamin et al., 2016).
Water Oxidation Catalysis
In the field of environmental chemistry, sodium 2-(pyrazin-2-yl)propanoate-related compounds have been explored as catalysts in water oxidation processes. This application is crucial for developing sustainable energy solutions and environmental remediation (Kaveevivitchai et al., 2012).
properties
IUPAC Name |
sodium;2-pyrazin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-4-8-2-3-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDYATHKUIYYQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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